molecular formula C21H27N5O3 B3795153 Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B3795153
M. Wt: 397.5 g/mol
InChI Key: ITVDSBIBNSRHHB-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The piperidine and piperazine rings are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline ring may yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA or proteins, potentially inhibiting their function. The piperidine and piperazine rings may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of the quinoxaline, piperidine, and piperazine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-2-29-21(28)25-12-10-24(11-13-25)17-4-3-9-26(15-17)20(27)16-5-6-18-19(14-16)23-8-7-22-18/h5-8,14,17H,2-4,9-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVDSBIBNSRHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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